An In-depth Technical Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid: Properties, Characterization, and Handling
An In-depth Technical Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, a halogenated arylboronic acid, is a key building block in modern organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—imparts a distinct combination of reactivity, stability, and lipophilicity to molecules incorporating this fragment. This guide provides a comprehensive overview of the physical and chemical properties of this reagent, detailed protocols for its characterization, and insights into its handling, stability, and reactivity, grounded in the established behavior of closely related arylboronic acids.
The trifluoromethoxy (-OCF₃) group is an increasingly popular substituent in drug design, often serving as a lipophilic bioisostere for a methoxy group, with the added benefits of enhanced metabolic stability and altered electronic properties. The chloro substituent further modulates the electronic nature and steric profile of the aromatic ring. The boronic acid functional group is renowned for its versatility, most notably its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Understanding the nuanced properties of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is therefore crucial for its effective application in the synthesis of novel pharmaceuticals and advanced materials.
Core Physical and Chemical Properties
While specific experimental data for (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is not extensively published, the following table summarizes its fundamental identifiers and includes representative data from closely related analogs to provide a reasonable estimation of its properties.
| Property | Value / Information | Source |
| Chemical Name | (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid | - |
| CAS Number | 870822-78-9 | [1] |
| Molecular Formula | C₇H₅BClF₃O₃ | [1] |
| Molecular Weight | 240.37 g/mol | [1] |
| Appearance | Typically a white to off-white solid, characteristic of many arylboronic acids. | [2] |
| Melting Point | Not experimentally determined for this specific compound. For comparison, 2-fluoro-5-(trifluoromethyl)phenylboronic acid has a melting point of 104-109 °C. | [3] |
| Boiling Point | Not experimentally determined. Predicted boiling point for the related 2-chloro-5-(trifluoromethoxy)phenylboronic acid is 303.9 ± 52.0 °C. | [4] |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and nonpolar solvents like hexanes. | General knowledge on arylboronic acids |
| Purity | Commercially available with purities typically around 96%. | [1] |
Structural and Stability Considerations
Arylboronic acids exhibit specific structural behaviors and stability profiles that are critical for their storage and use.
Dehydration and Boroxine Formation
A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium is influenced by the presence of water, temperature, and the electronic nature of the substituents on the aromatic ring.
-
Mechanism : The formation of boroxines is an entropically driven process where three molecules of boronic acid condense, releasing three molecules of water.[6] This process can occur upon heating or in anhydrous solvents.[7]
-
Practical Implications : The presence of boroxine in a sample of boronic acid can affect the stoichiometry of reactions if not accounted for. However, the equilibrium is reversible, and the boroxine can be readily hydrolyzed back to the monomeric boronic acid by the addition of water. For many applications, particularly Suzuki-Miyaura couplings which are often run in aqueous conditions, the presence of some boroxine is not detrimental as it converts to the active boronic acid in situ.
Caption: Reversible dehydration of boronic acid to its boroxine.
Protodeboronation
Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This process is highly dependent on the reaction conditions, especially pH, and the electronic properties of the aryl group.
-
Mechanism : The reaction can be catalyzed by both acid and base.[8] Under basic conditions, the boronic acid is converted to the more electron-rich boronate anion ([ArB(OH)₃]⁻), which can then be protonated, leading to the loss of the boronic acid group.[9] For highly electron-deficient arylboronic acids, a mechanism involving a transient aryl anion may also be operative.[9]
-
Mitigation Strategies : To minimize protodeboronation in reactions like the Suzuki-Miyaura coupling, it is crucial to carefully select the base, solvent, and temperature. Sometimes, using boronic esters, such as pinacol esters, can enhance stability and reduce the rate of protodeboronation by protecting the boronic acid moiety.[4]
Spectroscopic and Analytical Characterization
Detailed characterization is essential to confirm the identity and purity of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid. The following section outlines standard experimental protocols for its analysis, with expected outcomes based on closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. A comprehensive analysis would involve ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 10-20 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Acetone-d₆ is often a good choice due to the high solubility of many boronic acids.[10]
-
¹H NMR : Acquire a standard proton NMR spectrum. The aromatic region will show a characteristic splitting pattern for the three protons on the phenyl ring. A broad singlet corresponding to the B(OH)₂ protons should also be visible, which will exchange upon addition of a drop of D₂O.
-
¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Expect to see signals for the six aromatic carbons and a quartet for the -OCF₃ carbon due to coupling with fluorine. The carbon attached to the boron atom (C-B) may be broad or have a lower intensity.
-
¹⁹F NMR : Acquire a ¹⁹F NMR spectrum. A singlet corresponding to the -OCF₃ group is expected.
-
¹¹B NMR : Acquire a ¹¹B NMR spectrum. A single, broad peak is expected, characteristic of a tricoordinate boronic acid. The chemical shift can provide information about the electronic environment of the boron atom.[11]
Data Interpretation (based on analogous compounds) : For the closely related (trifluoromethoxy)phenylboronic acid isomers, the ¹¹B NMR chemical shifts are typical for tri-coordinated boronic species.[11] In ¹⁹F NMR, long-range couplings to aromatic protons can sometimes be observed.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Analysis : Analyze in both positive and negative ion modes. In negative ESI mode, the deprotonated molecule [M-H]⁻ is often observed for boronic acids.[12]
-
Data Interpretation : The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be clearly visible in the molecular ion cluster.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation : Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation : Key expected vibrational bands include:
-
O-H stretch : A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretch (aromatic) : Peaks just above 3000 cm⁻¹.
-
C=C stretch (aromatic) : Peaks in the 1400-1600 cm⁻¹ region.
-
B-O stretch : A strong band around 1350 cm⁻¹.
-
C-F and C-O stretches (from -OCF₃): Strong absorptions typically in the 1000-1300 cm⁻¹ region.
-
C-Cl stretch : In the fingerprint region, typically below 800 cm⁻¹.
-
Reactivity and Synthetic Applications
The primary synthetic utility of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is the most common application for arylboronic acids, enabling the formation of biaryl structures.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup : To a reaction vessel, add the aryl halide (1.0 equiv.), (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water (4:1) or toluene.
-
Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The electron-withdrawing nature of the chloro and trifluoromethoxy groups can influence the transmetalation step in the catalytic cycle, and optimization of the base, ligand, and temperature may be necessary for challenging substrates.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the quality and ensure the safety of arylboronic acids.
-
Hazard Identification : (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid and related compounds are typically classified as irritants. They may cause skin, eye, and respiratory irritation.[13]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[15] Due to their hygroscopic nature and tendency to dehydrate, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Boronic acid waste should not be discharged into drains.[15]
Conclusion
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a valuable and versatile reagent for organic synthesis. While specific physical data for this compound remains to be fully documented in the literature, a comprehensive understanding of its properties and reactivity can be achieved by examining the behavior of closely related arylboronic acids. Its stability is governed by the equilibria of dehydration to boroxines and the potential for protodeboronation, both of which can be managed with appropriate handling and reaction conditions. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to effectively characterize, handle, and utilize this important building block in the pursuit of novel molecules with applications in drug discovery and beyond.
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